5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid
Description
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14(7-6-12-20(23)24)22-21(25)26-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRUBOXPRAQATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fmoc Protection Using Fmoc Chloride
The most widely employed method involves the reaction of 6-aminohexanoic acid with Fmoc-Cl in a biphasic solvent system. Under alkaline conditions (pH 8–9), the amino group of 6-aminohexanoic acid is deprotonated, enabling nucleophilic attack on the carbonyl carbon of Fmoc-Cl. A typical procedure involves:
- Dissolving 6-aminohexanoic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.
- Adding sodium bicarbonate (2.5 equiv.) to maintain pH 8–9.
- Dropwise addition of Fmoc-Cl (1.1 equiv.) at 0°C, followed by stirring at room temperature for 12–24 hours.
- Acidification to pH 2 using hydrochloric acid to precipitate the product.
- Purification via recrystallization from ethanol/water (3:2 v/v).
This method achieves yields of 70–85%, with purity exceeding 95% as confirmed by HPLC. Side reactions, such as di-Fmoc formation, are mitigated by严格控制 stoichiometry and temperature.
Mixed Anhydride Method
An alternative approach utilizes mixed anhydride intermediates to activate the carboxyl group of Fmoc derivatives. Babu et al. demonstrated this method for Fmoc amino acid azides, which can be adapted for Fmoc-6-aminohexanoic acid:
- Reacting Fmoc-Cl with 6-aminohexanoic acid in tetrahydrofuran (THF) at −15°C.
- Adding isobutyl chloroformate (1.1 equiv.) and N-methylmorpholine (1.1 equiv.) to form the mixed anhydride.
- Quenching with sodium azide (NaN₃) to yield the azide derivative, though this step is omitted for direct Fmoc protection.
While this method offers precise control over reaction intermediates, it requires stringent anhydrous conditions and is less favored for large-scale production due to the toxicity of azide byproducts.
Solid-Phase Synthesis Approaches
Recent innovations have integrated Fmoc-6-aminohexanoic acid into solid-phase peptide synthesis (SPPS) workflows. As detailed in a supplemental protocol, the compound serves as a precursor for ketone-containing amino acids via coupling with dimedone:
- Activating Fmoc-6-aminohexanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
- Reacting with dimedone (5,5-dimethyl-1,3-cyclohexanedione) to form a ketone-functionalized adduct.
- Cleavage from the resin using trifluoroacetic acid (TFA) and subsequent purification by flash chromatography.
This method highlights the compound’s utility in synthesizing non-natural amino acids for bioconjugation applications.
Purification and Characterization Techniques
Recrystallization Optimization
A patented purification process resolves challenges associated with crude Fmoc-amino acid products:
Analytical Characterization
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) confirm purity and identity.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 339.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₁NO₄.
- ¹H NMR (DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H, Fmoc), 7.42 (t, 2H, Fmoc), 4.32 (d, 2H, Fmoc-CH₂), 3.15 (q, 2H, NH-CH₂), 1.45–1.25 (m, 6H, hexanoic chain).
Applications in Peptide Synthesis and Bioconjugation
Fmoc-6-aminohexanoic acid is pivotal in constructing:
- Spacer Arms : Its six-carbon chain minimizes steric hindrance in peptide-antigen conjugates.
- Ketone Handles : Reaction with aminooxy probes enables site-specific protein labeling.
- Hydrogelators : Self-assembling peptides incorporating this monomer form nanostructures for drug delivery.
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Direct Fmoc Protection | 70–85% | >95% | High | Low |
| Mixed Anhydride | 60–75% | 90–95% | Moderate | High |
| Solid-Phase Coupling | 80–90% | >98% | Low | Moderate |
Table 1: Comparison of synthetic routes for Fmoc-6-aminohexanoic acid.
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc group is selectively cleaved under basic conditions to expose the primary amine for subsequent reactions.
Notes :
-
Deprotection rates depend on solvent polarity and base strength. DBU (2% in DMF) accelerates cleavage to <1 min .
-
DBF intermediates are scavenged by excess piperidine to prevent side reactions .
Coupling Reactions
The carboxylic acid group participates in peptide bond formation via activation reagents.
Optimization Insights :
Hydrolysis Reactions
Controlled hydrolysis of the hexanoic acid backbone or Fmoc group occurs under extreme conditions.
Stability Data :
Comparative Analysis of Fmoc-Protected Analogues
| Compound Name | CAS Number | Structural Variation | Key Reactivity Differences |
|---|---|---|---|
| Fmoc-6-Ahx-OH | 88574-06-5 | 6-aminohexanoic acid backbone | Slower coupling kinetics due to extended spacer |
| Fmoc-Lys-OH | 105047-45-8 | ε-amino protection on lysine | Dual reactivity (α- and ε-amines) requires orthogonal protection |
| Fmoc-Glu-OH | 121343-82-6 | Glutamic acid side chain | Carboxylate group enables bifunctional conjugation |
Scientific Research Applications
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules.
Drug Development: It serves as a building block in the development of peptide-based drugs.
Material Science: The compound is used in the synthesis of peptide-based materials for various applications.
Mechanism of Action
The mechanism of action of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Positional Isomers and Chain Length Variations
The position of the Fmoc-protected amino group and chain length significantly influence physicochemical properties and reactivity:
- Key Insight: The 6-aminohexanoic acid isomer (CAS: 88574-06-5) is more hydrophilic than its pentanoic acid counterparts, making it preferable for aqueous-phase reactions. Shorter chains (e.g., pentanoic acid derivatives) may enhance reaction rates in SPPS due to reduced steric hindrance .
Substituent Modifications and Functional Groups
Branching and substituent additions alter steric bulk, solubility, and biological activity:
Physicochemical Properties
Melting points and spectroscopic data reflect crystallinity and purity:
- Key Insight : Higher melting points (e.g., 65d at 150°C) correlate with extended alkyl chains or symmetric structures, improving crystallinity for storage .
Biological Activity
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid (Fmoc-Ahx-OH) is a synthetic organic compound widely utilized in peptide synthesis due to its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Fmoc-Ahx-OH is C21H23NO4, with a molecular weight of approximately 367.42 g/mol. The compound features a hexanoic acid backbone, which enhances its solubility and reactivity in various chemical environments. The Fmoc group is commonly employed in organic chemistry to protect amines during the synthesis of peptides.
Biological Activity Overview
While specific biological activity data for Fmoc-Ahx-OH is limited, compounds with similar structures often exhibit significant biological properties. The following aspects are essential for understanding its biological activity:
- Peptide Synthesis : Fmoc-Ahx-OH serves as a building block in the synthesis of peptides, allowing for the introduction of various amino acids into peptide chains.
- Stability and Solubility : The Fmoc group enhances the stability and solubility of peptides, potentially increasing their bioavailability and therapeutic efficacy.
- Pharmacological Potential : Derivatives of amino acids are frequently studied for their roles in pharmaceuticals, particularly in drug design targeting various biological pathways.
Synthesis and Characterization
The synthesis of Fmoc-Ahx-OH involves multi-step reactions that allow precise control over the final structure and purity of the compound. Typical methods include:
- Fmoc Protection : The amine group is protected using the Fmoc strategy to prevent premature reactions during peptide assembly.
- Coupling Reactions : Coupling agents facilitate the formation of peptide bonds between amino acids.
Case Studies
Research has demonstrated that modifications to the Fmoc group can significantly affect binding affinities and biological activities. For instance:
- Peptide Interaction Studies : Investigations into how structural changes influence pharmacodynamics have shown that certain modifications enhance binding to target proteins involved in disease pathways.
Comparative Analysis
The following table compares Fmoc-Ahx-OH with structurally similar compounds to highlight unique features and potential applications:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 6-Aminohexanoic acid | 173690-47-6 | 0.59 | Simple amino acid structure without protective groups. |
| 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid | 180181-05-9 | 0.97 | Contains a piperidine ring, altering its biological activity potential. |
| 1-Fmoc-Azetidine-3-carboxylic acid | 193693-64-0 | 0.90 | Incorporates an azetidine ring; used in cyclic peptide synthesis. |
| 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid | 2172470-71-0 | 0.88 | Features an additional amide linkage enhancing stability. |
Q & A
Q. What are the standard synthetic routes for 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in aprotic solvents (e.g., DMF or dichloromethane). Key steps include:
- Amino Protection : Reacting hexanoic acid derivatives with Fmoc-Cl under basic conditions (e.g., sodium bicarbonate) to introduce the Fmoc group .
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate the product .
- Optimization : Adjusting reaction temperature (e.g., 0–25°C), stoichiometry of coupling reagents, and solvent polarity to minimize side reactions (e.g., racemization) and maximize yield (>70%) .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Handling : Use gloves, lab coats, and eye protection to avoid skin/eye contact (GHS hazard codes: H315, H319) . Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from light, moisture, and incompatible materials (strong acids/bases, oxidizing agents) .
- Stability : The compound is stable under recommended conditions but may degrade upon prolonged exposure to heat (>40°C) or humidity, leading to Fmoc group cleavage .
Advanced Research Questions
Q. What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
- NMR Spectroscopy : ¹H/¹³C NMR to verify Fmoc group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) and hexanoic acid chain conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities .
- HPLC : Reverse-phase chromatography with UV detection (λ = 265–280 nm) to assess purity (>95%) and detect degradation products .
Q. How can researchers resolve contradictions in reported reactivity or stability data for Fmoc-protected amino acids like this compound?
Discrepancies often arise from:
- Reaction Conditions : Microwave-assisted synthesis (e.g., 50–80°C, 10–30 min) can improve yields compared to traditional thermal methods .
- Analytical Variability : Cross-validate results using orthogonal techniques (e.g., NMR + MS) to confirm structural assignments .
- Impurity Profiles : Use preparative HPLC to isolate trace by-products (e.g., diastereomers or hydrolyzed Fmoc derivatives) for characterization .
Q. What strategies are recommended for incorporating this compound into solid-phase peptide synthesis (SPPS) while minimizing side reactions?
- Coupling Efficiency : Use HBTU (O-benzotriazole-tetramethyluronium hexafluorophosphate) or PyBOP as activators in DMF, with DIEA (N,N-diisopropylethylamine) as a base .
- Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group without cleaving the peptide-resin bond .
- Side-Chain Protection : Ensure compatibility with other protecting groups (e.g., tert-butyl for carboxylic acids) to prevent premature deprotection .
Methodological Considerations
Q. How can researchers mitigate hazards associated with this compound during experimental workflows?
- Exposure Control : Use local exhaust ventilation and respiratory protection (N95 masks) if handling powders .
- Waste Disposal : Collect residues in designated containers for incineration by licensed facilities, adhering to EPA/DOT regulations .
- Emergency Protocols : For spills, avoid dry sweeping; use damp cloths and dispose of contaminated materials as hazardous waste .
Q. What are the implications of stereochemical purity in this compound for peptide assembly?
- Chiral Integrity : Racemization during coupling can lead to diastereomeric peptides. Monitor via circular dichroism (CD) or chiral HPLC .
- Synthetic Design : Opt for low-basicity conditions (e.g., DIPEA instead of TEA) and minimize reaction times to preserve stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
